molecular formula C21H28N2O3 B1216982 KF-4317 CAS No. 76805-48-6

KF-4317

Cat. No.: B1216982
CAS No.: 76805-48-6
M. Wt: 356.5 g/mol
InChI Key: QUGGJYHUFSNFIO-UHFFFAOYSA-N
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Description

KF-4317, chemically designated as 4-(2-hydroxy-3-[(1-methyl-3-phenylpropyl)amino]propoxy)benzeneacetamide hydrochloride, is a dual α- and β₁-adrenoceptor antagonist with unique pharmacological properties.

Properties

CAS No.

76805-48-6

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

2-[4-[2-hydroxy-3-(4-phenylbutan-2-ylamino)propoxy]phenyl]acetamide

InChI

InChI=1S/C21H28N2O3/c1-16(7-8-17-5-3-2-4-6-17)23-14-19(24)15-26-20-11-9-18(10-12-20)13-21(22)25/h2-6,9-12,16,19,23-24H,7-8,13-15H2,1H3,(H2,22,25)

InChI Key

QUGGJYHUFSNFIO-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)CC(=O)N)O

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)CC(=O)N)O

Synonyms

4-(2-hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide
4-(2-hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide monohydrochloride
KF 4317
KF-4317

Origin of Product

United States

Chemical Reactions Analysis

KF-4317 undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Features:

  • Dual Receptor Blockade: Competitively inhibits α-adrenoceptors (vasodilatory effect) and β₁-adrenoceptors (reduces cardiac output), leading to sustained blood pressure reduction .
  • β₁-Selectivity: Demonstrates higher selectivity for β₁- over β₂-adrenoceptors, minimizing bronchoconstrictive risks associated with non-selective β-blockers like propranolol .

Comparison with Similar Compounds

Receptor Affinity and Selectivity

The pharmacological profile of KF-4317 is benchmarked against labetalol, propranolol, practolol, and phentolamine.

Table 1: Receptor Blocking Potency (In Vitro)

Compound β₁-Adrenoceptor Blockade (vs. Propranolol) β₂-Adrenoceptor Blockade (vs. Propranolol) α-Adrenoceptor Blockade (vs. Phentolamine) β₁:β₂ Selectivity Ratio
This compound 22× weaker 776× weaker 55× weaker 37:1
Labetalol Equipotent 4.6× weaker 9.2× weaker 0.16:1
Propranolol Reference (1×) Reference (1×) N/A 1:1
Practolol 33× weaker (β₁) 145× weaker (β₂) N/A 33:145
Phentolamine N/A N/A Reference (1×) N/A

Data sources:

Key Observations :

  • This compound’s β₁-selectivity (37:1) surpasses labetalol (0.16:1) and approaches practolol (33:145), reducing off-target β₂ effects.
  • In α-blockade, this compound is 6× weaker than labetalol in vitro but matches labetalol’s efficacy in vivo, suggesting favorable pharmacokinetics .

In Vivo Antihypertensive Efficacy

Table 2: Comparative In Vivo Effects in Hypertensive Models

Compound Duration of Action (vs. Labetalol) Orthostatic Hypotension Risk Membrane Stabilizing Activity
This compound 2× longer Absent Weak (observed at 1 µM)
Labetalol Reference (1×) Moderate Not reported
Propranolol Short-acting High (β₂-mediated vasodilation) Strong
Phentolamine Short-acting High N/A

Data sources:

Key Observations :

  • This compound’s prolonged action in rabbits and conscious hypertensive rats (up to 24 hours) is attributed to slow receptor dissociation and tissue retention .
  • Unlike labetalol and propranolol, this compound avoids orthostatic hypotension, a critical advantage in clinical settings .

Mechanistic Differentiation

  • Membrane Stabilizing Activity: At 1 µM, this compound depresses maximum isoprenaline responses in rat ventricles, suggesting additional non-receptor-mediated effects . This contrasts with propranolol’s strong membrane stabilization but aligns with its weak local anesthetic profile .
  • β₂-Sparing Effect: this compound’s 83× weaker β₂-blockade in vivo compared to propranolol minimizes bronchoconstriction risks, akin to cardioselective agents like atenolol .

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